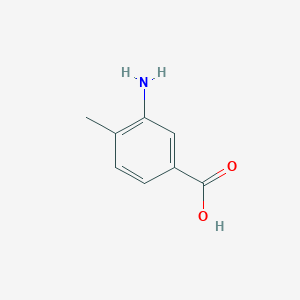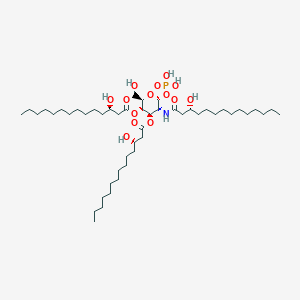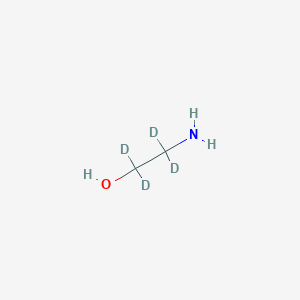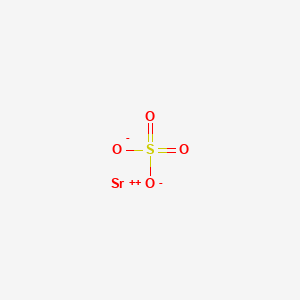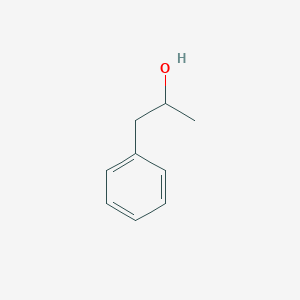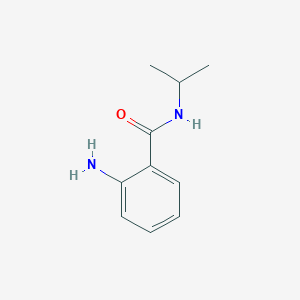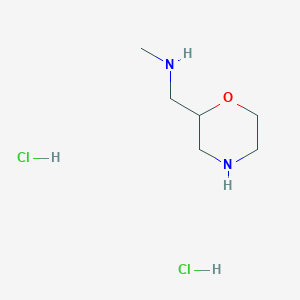
Methyl-morpholin-2-ylmethyl-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-morpholin-2-ylmethyl-amine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2O and a molecular weight of 203.11 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-morpholin-2-ylmethyl-amine dihydrochloride typically involves the reaction of morpholine with formaldehyde and methylamine, followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvents like ethanol
Catalysts: Acid catalysts such as hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To ensure consistent product quality
Purification steps: Including crystallization and filtration to obtain the pure dihydrochloride salt
Chemical Reactions Analysis
Types of Reactions
Methyl-morpholin-2-ylmethyl-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides
Reduction: Reduction reactions can yield secondary amines
Substitution: Nucleophilic substitution reactions with halides or other electrophiles
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane
Major Products
Oxidation: N-oxide derivatives
Reduction: Secondary amines
Substitution: Various substituted amines
Scientific Research Applications
Methyl-morpholin-2-ylmethyl-amine dihydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and catalysis
Biology: In the study of enzyme inhibition and protein interactions
Industry: Used in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of Methyl-morpholin-2-ylmethyl-amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator, depending on the specific biological pathway involved. The compound’s effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A related compound with similar structural features
Methylamine: Shares the methylamine functional group
N-Methylmorpholine: Another structurally related compound
Uniqueness
Methyl-morpholin-2-ylmethyl-amine dihydrochloride is unique due to its combination of the morpholine ring and methylamine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
122894-43-3 |
|---|---|
Molecular Formula |
C6H15ClN2O |
Molecular Weight |
166.65 g/mol |
IUPAC Name |
N-methyl-1-morpholin-2-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C6H14N2O.ClH/c1-7-4-6-5-8-2-3-9-6;/h6-8H,2-5H2,1H3;1H |
InChI Key |
NANMGVHRPJHVTP-UHFFFAOYSA-N |
SMILES |
CNCC1CNCCO1.Cl.Cl |
Canonical SMILES |
CNCC1CNCCO1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


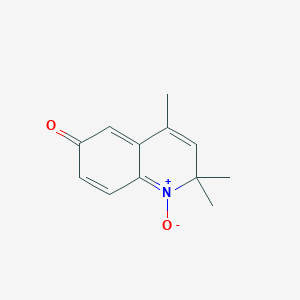
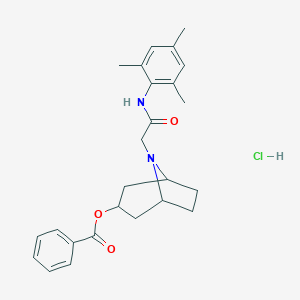
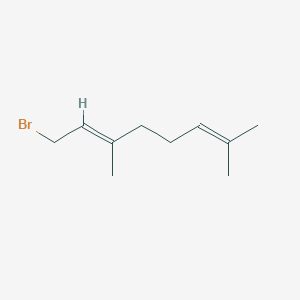
![8H-Indeno[1,2-d]thiazol-2-amine hydrobromide](/img/structure/B48431.png)

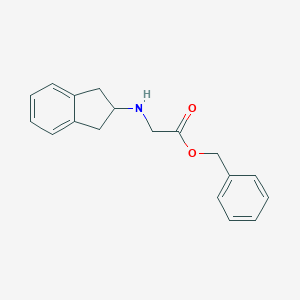
![(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-sulfanylpropan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B48439.png)
